molecular formula C11H15NO3 B2641816 Methyl 2-amino-3-(3-methoxyphenyl)propanoate CAS No. 56723-81-0

Methyl 2-amino-3-(3-methoxyphenyl)propanoate

Cat. No.: B2641816
CAS No.: 56723-81-0
M. Wt: 209.245
InChI Key: ITTNEYHOTRRQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features a methoxy group attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways and exert therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-amino-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Methyl 2-amino-3-(2-methoxyphenyl)propanoate: Differing only in the position of the methoxy group on the benzene ring.

    Methyl 2-amino-3-(4-methoxyphenyl)propanoate: Another positional isomer with the methoxy group at the para position.

    Methyl 2-amino-3-(3-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in functional group positioning.

Properties

IUPAC Name

methyl 2-amino-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTNEYHOTRRQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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